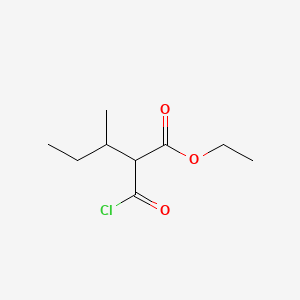
Ethyl 2-(chlorocarbonyl)-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(chlorocarbonyl)-3-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to the second carbon of the ethyl ester chain and a methyl group on the third carbon of the pentanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chlorocarbonyl)-3-methylpentanoate typically involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process begins by adding ethyl acetoacetate to a reactor and cooling it to a temperature range of -5 to 10°C. Sulfonyl chloride is then added dropwise to the reactor. After the addition is complete, the temperature is gradually raised to 20-25°C, and the reaction is allowed to proceed for approximately 4 hours. Following the reaction, the mixture is subjected to reduced pressure to remove any residual acidic gases, which are absorbed by a caustic soda solution. The final product is obtained by distillation under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(chlorocarbonyl)-3-methylpentanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(chlorocarbonyl)-3-methylpentanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industrial Chemistry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(chlorocarbonyl)-3-methylpentanoate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes rearrangement or elimination to yield the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(chlorocarbonyl)-3-methylpentanoate can be compared with other similar compounds, such as:
Ethyl 2-(chlorocarbonyl)benzoate: This compound has a similar chlorocarbonyl group but is attached to a benzene ring instead of a pentanoate chain.
Ethyl 2-chloroacetoacetate: This compound has a chloro group attached to the second carbon of the acetoacetate chain, making it structurally similar but with different reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorocarbonyl and a methyl group, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
93633-85-3 |
|---|---|
Molekularformel |
C9H15ClO3 |
Molekulargewicht |
206.66 g/mol |
IUPAC-Name |
ethyl 2-carbonochloridoyl-3-methylpentanoate |
InChI |
InChI=1S/C9H15ClO3/c1-4-6(3)7(8(10)11)9(12)13-5-2/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
JAWUQJBMLWORCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)OCC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















